Gingerdione

Vue d'ensemble

Description

Gingerdione is a phenolic compound found in the rhizomes of ginger (Zingiber officinale). It is one of the many bioactive components that contribute to the medicinal properties of ginger. This compound is known for its antioxidant, anti-inflammatory, and anticancer activities, making it a subject of interest in various scientific research fields .

Mécanisme D'action

Target of Action

Gingerdione, also known as 6-Gingerdione, primarily targets the Inhibitory Kappa B (IκB) kinase β (IKKβ) . IKKβ is a crucial enzyme involved in the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway , which plays a significant role in regulating immune responses to infection .

Mode of Action

This compound interacts with its target, IKKβ, mainly through hydrogen bond formation . It directly inhibits the catalytic activity of IKKβ, leading to the suppression of NF-κB-regulated expression of inflammatory genes linked to toll-like receptor (TLR)-mediated innate immunity . This interaction results in the suppression of the gene expression and production of pro-inflammatory cytokines and oxidant agents .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are favorable. It has good solubility, absorption, and permeability across the blood-brain barrier . It also exhibits low interactions with Cytochrome P450 2D6, low hepatotoxicity, and low plasma protein binding .

Result of Action

The molecular and cellular effects of this compound’s action include suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulating immune response, and protecting against sepsis-induced organ failures in experimental and animal models . It also reduces inflammation, oxidative stress, and organ failure in sepsis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the nutrient management of the ginger plant from which this compound is derived can impact the quality and quantity of the compound . Effective nutrient management can aid in decreasing the abuse of chemical fertilizers, thereby protecting soil health and environmental quality .

Analyse Biochimique

Biochemical Properties

Gingerdione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, inhibiting their activity and thereby reducing inflammation. Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and promote apoptosis. It influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell proliferation and survival. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB and activator protein 1 (AP-1), leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as COX-2 and lipoxygenase, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This compound also modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression. Additionally, this compound can induce oxidative stress in cancer cells, leading to cell death through apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have anti-inflammatory and antioxidant effects without significant toxicity. At higher doses, this compound can exhibit toxic effects, including liver damage and gastrointestinal irritation. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as COX-2 and lipoxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators. This compound also affects metabolic flux by modulating the activity of transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in metabolism and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. This compound has been shown to accumulate in specific tissues, such as the liver and gastrointestinal tract, where it exerts its effects. The localization and accumulation of this compound can influence its activity and effectiveness .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it induces oxidative stress and promotes apoptosis in cancer cells. The subcellular localization of this compound can also affect its interactions with enzymes and other biomolecules, influencing its overall activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gingerdione can be synthesized through the oxidation of gingerol, another phenolic compound found in ginger. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of gingerol from ginger rhizomes followed by its chemical oxidation. The extraction process uses solvents like ethanol or methanol to obtain gingerol-rich extracts, which are then subjected to oxidation reactions. The final product is purified and standardized for use in various applications .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form various derivatives.

Reduction: this compound can be reduced to form gingerdiol using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride.

Solvents: Acetone, ethanol, methanol.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Gingerdiol.

Substitution Products: Derivatives with substituted functional groups.

Applications De Recherche Scientifique

Gingerdione has a wide range of scientific research applications due to its bioactive properties:

Comparaison Avec Des Composés Similaires

- Gingerol

- Shogaol

- Zingerone

- Gingerdiol

Propriétés

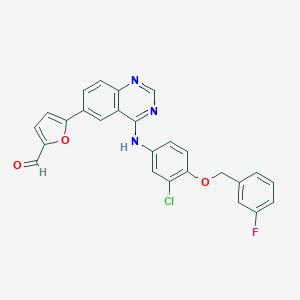

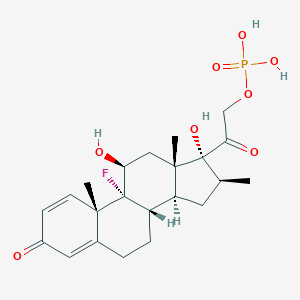

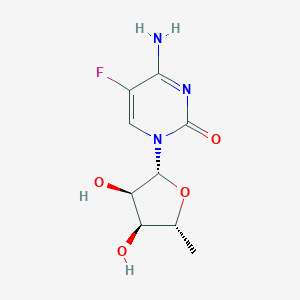

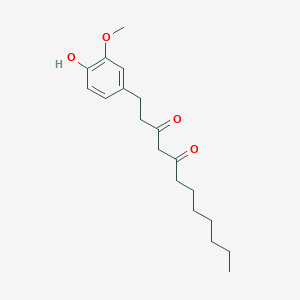

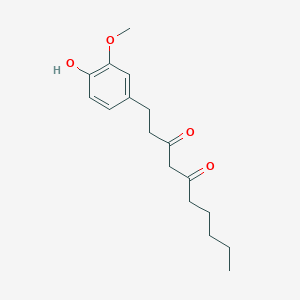

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNVXQHNIWUUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210854 | |

| Record name | Gingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61871-71-4 | |

| Record name | Gingerdione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61871-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerdione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGERDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L6JCL6YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [6]-Gingerdione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.